molecular formula C7H5IO2 B13749237 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one CAS No. 22704-53-6

2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one

Cat. No.: B13749237
CAS No.: 22704-53-6
M. Wt: 248.02 g/mol
InChI Key: UWKAJCHYWMIXII-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H5IO2 and a molar mass of 248.01787 g/mol . This compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a cycloheptatrienone ring. It is a derivative of tropone, which is known for its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one typically involves the iodination of tropolone. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to form a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-iodocyclohepta-2,4,6-trien-1-one.

    Reduction: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one.

    Substitution: Formation of various substituted cycloheptatrienones depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an iodine atom on the cycloheptatrienone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

22704-53-6

Molecular Formula

C7H5IO2

Molecular Weight

248.02 g/mol

IUPAC Name

2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H5IO2/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H,9,10)

InChI Key

UWKAJCHYWMIXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)I

Origin of Product

United States

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